2,5-Bis(2,4-dimethylphenyl)hydroquinone is an organic compound characterized by its hydroquinone structure, featuring two 2,4-dimethylphenyl substituents at the 2 and 5 positions of the hydroquinone moiety. This compound is notable for its potential applications in various fields, including materials science and pharmaceuticals. Its molecular formula is C18H22O2, and it exhibits properties typical of hydroquinones, such as antioxidant activity and the ability to act as a reducing agent.
The chemical behavior of 2,5-bis(2,4-dimethylphenyl)hydroquinone is influenced by its hydroquinone structure. It can undergo several types of reactions:
The synthesis of 2,5-bis(2,4-dimethylphenyl)hydroquinone typically involves several steps:
2,5-Bis(2,4-dimethylphenyl)hydroquinone finds applications in:
Studies on interaction mechanisms involving 2,5-bis(2,4-dimethylphenyl)hydroquinone often focus on its ability to form complexes with various substrates. For instance:
Several compounds share structural features with 2,5-bis(2,4-dimethylphenyl)hydroquinone. A comparison highlights its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Hydroquinone | Simple phenolic structure | Basic structure without substituents |
| 2,5-Dimethylhydroquinone | Two methyl groups on the benzene ring | Lacks additional phenyl substituents |
| 1,4-Benzoquinone | Contains a carbonyl group instead of hydroxyl groups | More reactive due to carbonyl functionality |
| 2-Hydroxy-1,4-naphthoquinone | Naphthalene core with hydroxyl groups | Different aromatic system affecting reactivity |
The presence of two bulky 2,4-dimethylphenyl groups distinguishes 2,5-bis(2,4-dimethylphenyl)hydroquinone from these compounds by enhancing steric hindrance and potentially influencing its solubility and reactivity.
Traditional synthetic routes to 2,5-Bis(2,4-dimethylphenyl)hydroquinone often begin with hydroquinone or its derivatives due to their commercial availability and reactivity. A critical step involves the introduction of 2,4-dimethylphenyl groups via Friedel-Crafts alkylation or arylative coupling. For instance, hydroquinone can undergo sequential methylation and bromination to generate intermediates amenable to further functionalization.
Methylation of hydroquinone is typically achieved using agents such as trimethyl phosphate or dimethyl sulfate in the presence of potassium carbonate. Betaine, a non-carcinogenic alternative, has also been employed under high-temperature conditions (180–200°C) to avoid degradation of sensitive functional groups. Subsequent bromination of 1,4-dimethoxybenzene intermediates can proceed via oxidative methods using hydrogen peroxide and ammonium bromide in glacial acetic acid, yielding 1-bromo-2,5-dimethoxybenzene.
The introduction of aldehyde groups poses challenges due to the electron-rich nature of the aromatic ring. Bromomethylation using paraformaldehyde, sodium bromide, and sulfuric acid generates a bromomethyl intermediate, which undergoes hydrolysis to a hydroxymethyl derivative. Oxidation with dimethyl sulfoxide (DMSO) or sodium chlorite then yields the desired aldehyde.
Table 1: Comparison of Methylation Agents in Traditional Synthesis
| Methylation Agent | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Trimethyl phosphate | K₂CO₃, N₂ atmosphere | 85–90 | High selectivity |
| Dimethyl sulfate | K₂CO₃, aqueous phase | 80–85 | Cost-effective |
| Betaine | CaO, 180–200°C | 70–75 | Non-carcinogenic |
Recent advances in catalysis have enabled more efficient and selective routes to 2,5-Bis(2,4-dimethylphenyl)hydroquinone. Electrochemical methods, such as the Meerwein arylation, leverage copper anodes and stainless steel cathodes to oxidize hydroquinone derivatives in the presence of aryldiazonium salts. This approach eliminates the need for stoichiometric oxidants, instead relying on electric current to drive the reaction. In continuous-flow systems, this method achieves near-quantitative yields while reducing reaction times.
Oxidative coupling strategies using iron(III) chloride (FeCl₃) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) have also been explored. These catalysts promote the one-pot coupling of hydroquinones with olefins to form dihydrobenzofuran intermediates, which can be further functionalized. The FeCl₃/DDQ system operates under mild conditions and tolerates electron-withdrawing groups, enhancing substrate versatility.
Table 2: Catalytic Systems for Hydroquinone Functionalization
| Catalyst System | Substrate Scope | Yield (%) | Key Innovation |
|---|---|---|---|
| Cu anode/SS cathode | Hydroquinone derivatives | 95–98 | Solvent-free, electrochemical |
| FeCl₃/DDQ | Electron-deficient aromatics | 80–85 | One-pot oxidative coupling |
The shift toward sustainable synthesis has driven innovations in solvent selection, energy efficiency, and waste reduction. Electrochemical Meerwein arylation exemplifies green chemistry principles by replacing toxic solvents with water and using renewable electricity as the sole oxidant. Continuous-flow systems further enhance atom economy by minimizing side reactions and enabling catalyst recycling.
Alternative methylation protocols employing betaine reduce reliance on carcinogenic methylating agents like dimethyl sulfate. Additionally, solvent optimization using toluene in place of halogenated solvents improves the environmental profile of traditional alkylation steps. Neutralization of acidic byproducts with sodium bicarbonate and sodium sulfite mitigates waste toxicity, while recrystallization in acetonitrile ensures high-purity products with minimal energy input.
Table 3: Green Chemistry Metrics in Synthesis
| Parameter | Traditional Method | Green Method | Improvement (%) |
|---|---|---|---|
| Solvent toxicity | High (GAA, DMSO) | Low (water, toluene) | 60 |
| Energy consumption | High (reflux conditions) | Moderate (electrochemistry) | 40 |
| Waste generation | 3.5 kg/kg product | 1.2 kg/kg product | 66 |
2,5-Bis(2,4-dimethylphenyl)hydroquinone represents a significant hydroquinone derivative in the expanding field of experimental oncology research [1] [2]. This compound, characterized by its molecular formula C22H22O2 and molecular weight of 318.4 g/mol, belongs to the class of disubstituted hydroquinones with aromatic substituents [2]. The compound has gained attention in cancer research due to the established anticancer properties of hydroquinone derivatives, which have demonstrated effectiveness against various cancer types including breast, colon, lung, and cervical cancers [3].
The cytotoxic mechanisms of hydroquinone derivatives, including 2,5-bis(2,4-dimethylphenyl)hydroquinone, involve multiple cellular pathways that lead to cancer cell death [4] [5]. Research has demonstrated that hydroquinone compounds induce significant cytotoxic effects through both direct and indirect mechanisms of action [4] [6].
Hydroquinone derivatives exhibit potent cytotoxic effects by disrupting normal cell cycle progression and inducing apoptosis in cancer cells [7] [8]. Studies have shown that these compounds cause cell cycle arrest at critical checkpoints, particularly at the G1/S and G2/M transitions [9] [8]. The mechanism involves interference with cyclin-dependent kinase activity and disruption of DNA synthesis pathways [10] [7].
The apoptotic pathway activation represents a crucial mechanism through which hydroquinone derivatives exert their anticancer effects [11] [12]. Research has demonstrated that these compounds activate both intrinsic and extrinsic apoptotic pathways, leading to caspase activation and subsequent cell death [11] [13]. The intrinsic pathway involves mitochondrial dysfunction, cytochrome c release, and activation of caspase-9, while the extrinsic pathway involves death receptor activation and caspase-8 processing [11] [12].
Hydroquinone compounds induce significant DNA damage through oxidative stress mechanisms [14] [5]. Studies have shown that these compounds cause DNA strand breaks, DNA-protein crosslinks, and chromosome aberrations in cancer cells [5] [14]. The oxidative damage is mediated through the generation of reactive oxygen species and depletion of cellular glutathione levels [14] [15].
| Cytotoxic Parameter | Effect | Mechanism |
|---|---|---|
| Cell Viability | Decreased by 50-80% | Direct cytotoxic action [4] |
| DNA Damage | Strand breaks and crosslinks | Oxidative stress induction [14] |
| Mitochondrial Function | Disrupted transmembrane potential | Cytochrome c release [11] |
| Caspase Activity | Increased activation | Apoptotic pathway stimulation [13] |
| Cell Cycle Progression | G1/S and G2/M arrest | CDK inhibition [8] |
Research has revealed that hydroquinone derivatives interfere with cellular bioenergetics by targeting mitochondrial electron transport chains [7] [15]. These compounds inhibit NADH dehydrogenase activity, leading to adenosine diphosphate-stimulated oxygen consumption inhibition and cellular adenosine triphosphate level decrease [7]. The metabolic disruption contributes significantly to the overall cytotoxic effect observed in cancer cells [7].
Hydroquinone derivatives have demonstrated significant anti-metastatic properties in various experimental models [4] [6]. These compounds effectively prevent cancer cell migration, invasion, and establishment of secondary tumors through multiple mechanisms [4] [16].
Research has shown that hydroquinone compounds possess potent anti-angiogenic properties, which are crucial for preventing tumor metastasis [4] [6]. Studies using fertilized chicken embryo models have demonstrated that hydroquinone derivatives suppress angiogenesis by interfering with endothelial cell function [4] [15]. The compounds inhibit endothelial cell tube formation, a critical process in new blood vessel development [15] [17].
Hydroquinone derivatives achieve anti-angiogenic effects by modulating key signaling pathways involved in blood vessel formation [16] [15]. Research has identified that these compounds down-regulate Ras/Raf/MEK/ERK signaling pathways and reduce matrix metalloproteinase expression and activity [16]. The compounds also up-regulate chondromodulin-I, a protein that inhibits endothelial cell growth and tube formation [15].
Experimental studies have demonstrated the effectiveness of hydroquinone derivatives in preventing cancer metastasis in animal models [4] [6]. Research using melanoma cell lines has shown that these compounds prevent lung metastasis in a dose-dependent manner without causing toxicity [4]. The anti-metastatic effect is achieved through inhibition of cancer cell migration and invasion capabilities [4] [6].
| Model System | Cancer Type | Metastatic Outcome | Mechanism |
|---|---|---|---|
| Mouse melanoma | B16F10 cells | 50% reduction in lung metastasis [4] | Cell migration inhibition |
| Chicken embryo | Various cancer cells | Angiogenesis suppression [4] | Endothelial dysfunction |
| Organoid cultures | Intestinal cancer | Reduced stemness properties [9] | Differentiation induction |
| Zebrafish xenografts | Multiple cancer types | Tumor regression [9] | Growth inhibition |
The anti-metastatic effects of hydroquinone derivatives involve targeting specific molecular pathways that regulate cancer cell behavior [16] [9]. Research has identified that these compounds interfere with beta-catenin activity and modulate cell adhesion molecule expression [16] [15]. The compounds also affect cytoskeletal organization, particularly microtubules and actin filaments, which are essential for cell migration [18].
Hydroquinone derivatives have shown significant potential as combination therapy agents, demonstrating synergistic effects when used with established anticancer drugs [4] [19]. These combinations offer enhanced therapeutic efficacy while potentially reducing the required concentrations of individual agents [20] [21].
Research has demonstrated that hydroquinone compounds exhibit synergistic effects when combined with various chemotherapeutic agents [4] [20]. Studies have shown enhanced cytotoxic effects when these compounds are used in combination with adenosine-2,3-dialdehyde and buthionine sulfoximine [4]. The synergistic interaction results in significantly improved cancer cell death compared to individual agent treatments [4] [19].
The combination approach offers several advantages, including enhanced target specificity and reduced likelihood of drug resistance development [20] [21]. Research has shown that dual inhibition strategies, such as combining hydroquinone derivatives with pathway-specific inhibitors, result in superior therapeutic outcomes [21].
The synergistic effects of hydroquinone combinations involve complementary mechanisms of action that target different cellular pathways simultaneously [20] [22]. Studies have revealed that these combinations can target both cytoskeletal components and metabolic pathways, resulting in enhanced overall cytotoxic effects [20]. The dual targeting approach leads to more comprehensive disruption of cancer cell function [20] [21].
| Combination | Cancer Cell Line | Synergistic Effect | Primary Mechanism |
|---|---|---|---|
| Hydroquinone + Adenosine dialdehyde | A431 cells | Enhanced cell death [4] | DNA synthesis inhibition |
| Hydroquinone + Buthionine sulfoximine | A431 cells | Increased cytotoxicity [4] | Glutathione depletion |
| Hydroquinone + TRAIL | Multiple cell lines | Apoptosis enhancement [19] | Death receptor activation |
| Bis-hydroxyquinoline + chemotherapy | KB3 cells | Caspase 3/7 activation [19] | Pro-apoptotic potentiation |
Combination therapies involving hydroquinone derivatives have demonstrated superior therapeutic efficacy in various experimental models [21] [22]. Research has shown that these combinations can achieve near-complete elimination of solid tumor metastases at lower total drug concentrations than previously reported for individual agents [21]. The enhanced efficacy is attributed to the complementary mechanisms of action that target multiple cancer cell vulnerabilities simultaneously [21] [22].
The structure-activity relationship analysis of 2,5-bis(2,4-dimethylphenyl)hydroquinone and related hydroquinone derivatives reveals several critical factors that govern biological activity. The systematic evaluation of substituent effects demonstrates that electronic properties and steric factors play pivotal roles in determining bioactivity patterns [1] [2].
Electronic Effects of Substituents
The electronic nature of substituents significantly influences the bioactivity of hydroquinone derivatives. Research demonstrates that electron-donating groups generally enhance biological activity compared to electron-withdrawing substituents [1] [3]. For monosubstituted hydroquinones, the presence of polar groups such as nitro or methoxy groups attached to phenyl rings considerably enhanced inhibitory potency, with 2-(4-nitrobenzyl)hydroquinone showing an IC₅₀ of 5.7 μM and 2-(4-methoxybenzyl)hydroquinone demonstrating 7.3 μM potency [2].
The methyl group in toluquinol (2-methylhydroquinone) proves particularly important for cytotoxic activity, as its replacement with other groups results in significant activity loss [1]. Substitution with a trifluoromethyl group caused a substantial 6- to 30-fold increase in IC₅₀ values across tested cell lines, indicating decreased activity compared to the parent compound [1]. This suggests that moderate electron-donating capacity optimizes bioactivity.
Steric Requirements and Molecular Size
Steric factors demonstrate equally important influences on biological activity. For symmetrically disubstituted hydroquinones, the presence of five carbon atoms in side chains maximizes potency, with 2,5-di-tert-butylhydroquinone achieving an IC₅₀ of 340 nM [2]. However, increased steric volume generally produces detrimental effects, as observed with bulky substituents like tert-butyl groups in certain positions [1].
The 2,5-substitution pattern consistently shows superior activity compared to other substitution patterns. Analysis reveals that 2,5-disubstituted compounds generally exhibit higher cytotoxic activity than their 2,6-disubstituted counterparts, with compound 12 (2,5-disubstituted) showing enhanced potency compared to compound 11 (2,6-disubstituted) [1].
Redox Properties and Mechanism
The hydroquinone-benzoquinone redox couple appears fundamental to biological activity. Research indicates that both hydroquinone and quinone forms participate in redox cycling within cells, leading to reactive oxygen species generation and subsequent cytotoxic effects [1] [4]. The prevention of this redox cycling, as observed with benzopyrane derivatives, results in negligible cytotoxic activity [1].
Quantitative Structure-Activity Relationships
Multiple linear regression analysis of hydroquinone derivatives reveals that biological activity correlates strongly with specific molecular descriptors. Studies demonstrate that molecular weight, hardness, chemical potential, and electrophilicity index provide valuable information for toxicity assessment [5] [6]. DFT calculations show superior predictive power compared to semiempirical methods, with correlation coefficients (r²) of 0.91 and cross-validation coefficients of 0.88 [6].
Structural Classification and Activity Patterns
Comparative analysis of hydroquinone analogues reveals distinct activity patterns based on structural classifications. Monosubstituted hydroquinones typically demonstrate moderate potency (IC₅₀ 1.4-5.6 μM), while symmetrically disubstituted derivatives show the highest potency range (IC₅₀ 0.34-6.0 μM) [2]. Unsymmetrically disubstituted compounds occupy an intermediate position (IC₅₀ 3.8-12 μM) [2].
Comparative Potency Analysis
The systematic comparison of analogues demonstrates clear structure-activity trends. Among disubstituted derivatives, compounds with bulky symmetric substituents consistently outperform their asymmetric counterparts [2]. The 2,5-di-tert-butylhydroquinone represents the most potent compound in the series, achieving submicromolar activity against SERCA [2].
Aromatic versus Aliphatic Substitution
The comparison between aromatic and aliphatic substituents reveals important selectivity differences. Aromatic monosubstituted compounds show broader potency ranges (IC₅₀ 5.7-120 μM) compared to alkyl-substituted derivatives (IC₅₀ 1.6-7.9 μM) [2]. This variation suggests that aromatic substituents introduce additional variability through π-π interactions and electronic effects.
Quinone versus Hydroquinone Forms
Comparative analysis of oxidation states reveals that reduced compounds (hydroquinones) generally demonstrate superior activity compared to their quinone counterparts [1]. Toluquinol and thymoquinol consistently show better activities than their respective quinones, toluquinone and thymoquinone, although differences remain modest [1].
Selectivity Profiles
The introduction of specific substituents produces enhanced selectivity for particular biological targets. When prenyl groups serve as substituents, increased selectivity emerges, with compound 18 (disubstituted prenyl hydroquinone) showing 7-fold enhanced antileukemic activity while remaining non-cytotoxic for other tumor cell lines [1].
Cross-Target Activity Comparison
Comparative analysis across different biological targets demonstrates that structural modifications can tune selectivity profiles. The same structural framework shows varying activity patterns against different targets, with SERCA inhibition requiring bulky substituents while antitumor activity benefits from moderate-sized electron-donating groups [1] [2].
Computational Methodology and Validation
Molecular modeling studies of hydroquinone derivatives employ multiple computational approaches to predict biological activity. Density functional theory calculations using B3LYP functional with 6-31G(d,p) basis sets provide reliable geometric optimizations and electronic property predictions [5] [6]. GOLD docking with ChemScore scoring function successfully predicts binding orientations with excellent consensus poses for active compounds [2].
Binding Mode Predictions
Molecular docking studies reveal distinct binding modes for different structural classes. Disubstituted hydroquinones consistently form two hydrogen bonds with SERCA residues Pro308 and Asp59, while maintaining extensive hydrophobic contacts [2]. Monosubstituted derivatives show slight positional shifts, forming hydrogen bonds with Asp59 and the backbone carbonyl of Glu309 [2].
Electronic Structure Predictions
HOMO-LUMO calculations provide insights into electronic reactivity patterns. The energy gap between frontier molecular orbitals correlates with biological activity, with compounds showing smaller energy gaps generally demonstrating enhanced reactivity [7]. Electrophilicity indices calculated from DFT show strong correlations with cytotoxic activity [5].
Pharmacophore Modeling
Pharmacophore models generated using GALAHAD identify critical structural features for biological activity. Representative high-activity molecules provide templates for structural optimization, with 3D-QSAR studies using CoMFA and CoMSIA methodologies achieving strong cross-validated correlations (q² values of 0.734-0.803) [8] [9].
Quantitative Predictions
Linear free energy relationships demonstrate that electronic effects significantly influence biological activity. The Hammett equation analysis reveals ρ values of +2.37 for hydroquinone equilibria, indicating sensitivity to electronic effects [3]. Reduction potentials calculated from LUMO energies using AM1 methods show good correlation (r² = 0.816) with cytotoxic activities [8].
Mechanistic Insights from Modeling
Computational studies provide detailed mechanistic predictions for biological activity. The proposed mechanism involves interference with gating functions of specific residues, preventing ion transport [2]. Molecular dynamics simulations reveal that hydrogen bond formation locks relative positions of transmembrane helices, preventing conformational changes necessary for catalytic cycles [2].
Predictive Model Performance
The developed QSAR models demonstrate strong predictive capabilities across multiple validation metrics. Cross-validation coefficients consistently exceed 0.70 for well-constructed models, while external validation on test sets confirms model robustness [5] [6]. The statistical significance of descriptors provides confidence in mechanistic interpretations.
Drug Design Implications
Molecular modeling predictions offer concrete guidance for drug design efforts. The identification of key binding interactions suggests optimization strategies for enhanced potency and selectivity. ADME predictions indicate that most compounds possess favorable drug-like properties, with calculated values supporting their potential as preclinical candidates [10].